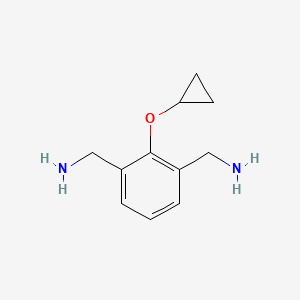
(2-Cyclopropoxy-1,3-phenylene)dimethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyclopropoxy-1,3-phenylene)dimethanamine is an organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound features a cyclopropoxy group attached to a phenylene ring, which is further substituted with two methanamine groups. It is a derivative of phenylene diamine, which is known for its applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of (2-Cyclopropoxy-1,3-phenylene)dimethanamine typically involves the reaction of 2-cyclopropoxybenzaldehyde with ammonia or an amine source under specific conditions. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
(2-Cyclopropoxy-1,3-phenylene)dimethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(2-Cyclopropoxy-1,3-phenylene)dimethanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2-Cyclopropoxy-1,3-phenylene)dimethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
(2-Cyclopropoxy-1,3-phenylene)dimethanamine can be compared with other similar compounds, such as phenylenediamines. Phenylenediamines, including ortho-, meta-, and para-phenylenediamine, are aromatic diamines with various applications in the synthesis of dyes, polymers, and pharmaceuticals . The uniqueness of this compound lies in its cyclopropoxy substitution, which imparts distinct chemical and physical properties compared to other phenylenediamines.
Similar Compounds
Ortho-phenylenediamine: Used in the synthesis of dyes and pharmaceuticals.
Meta-phenylenediamine: Known for its applications in the production of polymers and dyes.
Para-phenylenediamine: Commonly used in hair dyes and as a precursor for various industrial chemicals.
Eigenschaften
Molekularformel |
C11H16N2O |
|---|---|
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
[3-(aminomethyl)-2-cyclopropyloxyphenyl]methanamine |
InChI |
InChI=1S/C11H16N2O/c12-6-8-2-1-3-9(7-13)11(8)14-10-4-5-10/h1-3,10H,4-7,12-13H2 |
InChI-Schlüssel |
BNHBITUKYBVHBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=CC=C2CN)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















